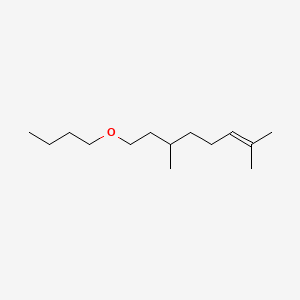
diethyl 2-aminobenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl 2-aminobenzylphosphonate is an organophosphorus compound with the molecular formula C11H16NO3P It is a derivative of phosphonic acid and contains both an amino group and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
diethyl 2-aminobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aryl halide in the presence of a base. This reaction typically requires a palladium catalyst and can be accelerated using microwave irradiation . Another method involves the reaction of diaryliodonium salts with phosphites under visible-light illumination, which provides a variety of aryl phosphonates .
Industrial Production Methods
Industrial production of diethyl [(2-aminophenyl)methyl]phosphonate often involves large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
diethyl 2-aminobenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, such as the Arbuzov reaction, to form different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
diethyl 2-aminobenzylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [(2-aminophenyl)methyl]phosphonate involves its interaction with specific molecular targets. For example, it can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it can interact with enzymes involved in metabolic pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl (aminomethyl)phosphonate: Similar in structure but with a different aryl group.
Diethyl (2-aminoethyl)phosphonate: Contains an ethyl group instead of a phenyl group.
Diethyl (4-aminophenyl)methylphosphonate: Similar structure but with the amino group in the para position.
Uniqueness
diethyl 2-aminobenzylphosphonate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
104167-26-2 |
|---|---|
Molecular Formula |
C11H18NO3P |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9,12H2,1-2H3 |
InChI Key |
IXEYLKJSMYPNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1N)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8750617.png)




![4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B8750645.png)



![1,2,3,7,8,8a-Hexahydrocyclopenta[ij]isoquinoline](/img/structure/B8750666.png)
![tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B8750667.png)

![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8750681.png)
